

Initial Pharmacokinetic Profile of Antitubercular Agent-36 (ATA-36): A Technical Guide

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Compound of Interest		
Compound Name:	Antitubercular agent-36	
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For: Researchers, Scientists, and Drug Development Professionals Regarding: Preliminary In Vitro and In Vivo Pharmacokinetic Properties of ATA-36

Abstract

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents.[1] This document provides a comprehensive technical overview of the initial pharmacokinetic (PK) characterization of a promising new chemical entity, **Antitubercular Agent-36** (ATA-36). Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for guiding lead optimization and reducing the risk of late-stage failures.[2] This guide summarizes the key in vitro and in vivo PK data for ATA-36 and details the experimental protocols used to generate this information. The data presented herein are intended to support informed decision-making for the continued development of this agent.[3]

Introduction to ATA-36 ADME Profiling

Understanding the ADME profile of a drug candidate is fundamental to predicting its behavior in humans. A successful antitubercular agent should ideally possess favorable properties such as good oral absorption, adequate distribution to the site of infection (e.g., the lungs), a metabolic profile that avoids rapid clearance or toxic metabolites, and a half-life that supports a manageable dosing regimen.[4][5] The initial screening of ATA-36 involved a standard battery of in vitro ADME assays and a preliminary in vivo pharmacokinetic study in a murine model.[6]



In Vitro Pharmacokinetic Data

A series of in vitro assays were conducted to assess the fundamental physicochemical and biological properties of ATA-36. These studies provide early insights into the compound's potential for oral bioavailability and its metabolic fate.[7]

Table 1: Summary of In Vitro ADME Properties of ATA-36

Parameter	Assay Type	Result	Interpretation
Solubility	Kinetic Solubility	150 μM (at pH 7.4)	High
Permeability	Caco-2 (A to B)	$18.5 \times 10^{-6} \text{ cm/s}$	High
Caco-2 (B to A)	$35.2 \times 10^{-6} \text{ cm/s}$	Moderate Efflux	
Efflux Ratio (B-A/A-B)	1.9	Low potential for active efflux	
Metabolic Stability	Human Liver Microsomes	t½ = 45 min	Moderate Stability
CLint = 25.5 μL/min/mg	Moderate Clearance		
Plasma Protein Binding	Rapid Equilibrium Dialysis	92.5% (Human)	High
89.8% (Mouse)	High		
Blood Partitioning	Blood-to-Plasma Ratio	1.2	Even distribution in blood components

In Vivo Pharmacokinetic Data (Murine Model)

A single-dose pharmacokinetic study was performed in BALB/c mice to evaluate the systemic exposure of ATA-36 following oral (PO) and intravenous (IV) administration.[8]

Table 2: Key Pharmacokinetic Parameters of ATA-36 in Mice (10 mg/kg Dose)

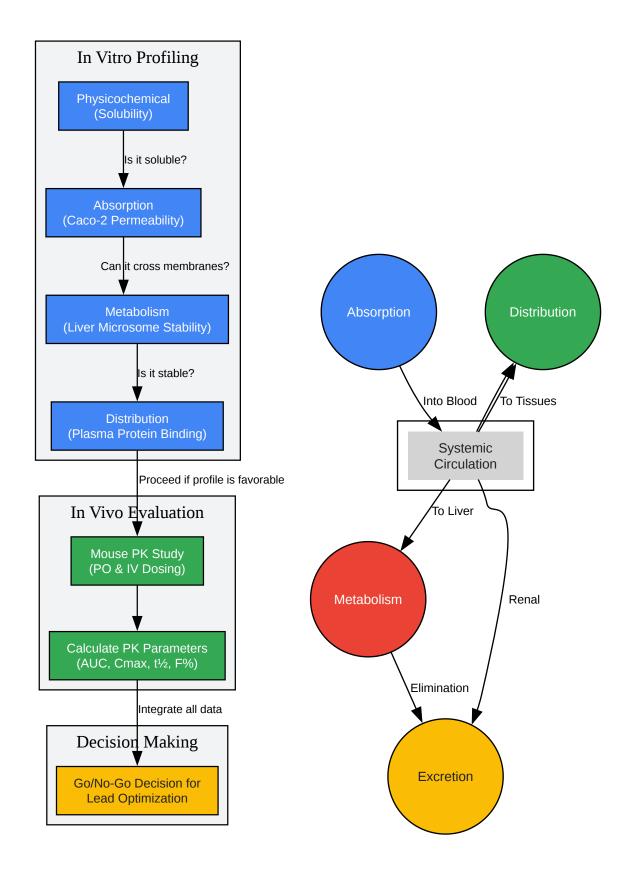


Parameter	Oral (PO)	Intravenous (IV)
Cmax (ng/mL)	850	2100
Tmax (h)	1.0	0.25
AUC₀-t (ng⋅h/mL)	4250	5800
Half-life (t½) (h)	3.5	3.2
Clearance (CL) (mL/min/kg)	-	28.7
Volume of Distribution (Vd) (L/kg)	-	7.8
Oral Bioavailability (F%)	73.3%	-

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the interplay of pharmacokinetic parameters is essential for understanding the drug development pathway.





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